(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one

Nonlinear optics Second harmonic generation Crystal engineering

(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (DTDO) is a symmetrically substituted dibenzylideneacetone (bis‑chalcone) of the D‑π‑A‑π‑D type, featuring two electron‑donating para‑methylphenyl groups. Unlike the parent dibenzylideneacetone (DBA), DTDO crystallises in a non‑centrosymmetric space group, making it active for second‑harmonic generation (SHG) and other nonlinear optical (NLO) phenomena.

Molecular Formula C19H18O
Molecular Weight 262.3 g/mol
CAS No. 621-98-7
Cat. No. B1598861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
CAS621-98-7
Molecular FormulaC19H18O
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)C
InChIInChI=1S/C19H18O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-14H,1-2H3/b13-11+,14-12+
InChIKeyGPAAWNJDOIZWQD-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (CAS 621-98-7) – A Non‑Centrosymmetric Bis‑Chalcone for NLO and Forensic Applications


(1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one (DTDO) is a symmetrically substituted dibenzylideneacetone (bis‑chalcone) of the D‑π‑A‑π‑D type, featuring two electron‑donating para‑methylphenyl groups [1]. Unlike the parent dibenzylideneacetone (DBA), DTDO crystallises in a non‑centrosymmetric space group, making it active for second‑harmonic generation (SHG) and other nonlinear optical (NLO) phenomena [2][3].

Why (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Cannot Be Replaced by Generic Dibenzylideneacetone Analogs


Dibenzylideneacetone derivatives exhibit extreme sensitivity to aromatic substitution; the parent DBA is completely SHG‑inactive due to centrosymmetric crystal packing, while DTDO’s para‑methyl groups break inversion symmetry and unlock high NLO efficiency [1][2]. Similarly, even among active analogs, the nature of the substituent (methyl vs. bromo, chloro, dimethylamino) dramatically alters SHG intensity, two‑photon absorption, and solubility, making direct one‑to‑one substitution unreliable for device fabrication or forensic reagent formulation [3].

Quantitative Differentiation of (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one Against Closest Analogs


Second Harmonic Generation Activity vs. Centrosymmetric Dibenzylideneacetone

DTDO exhibits a powder SHG efficiency of 3.9 times that of potassium dihydrogen phosphate (KDP), whereas the unsubstituted parent compound dibenzylideneacetone (DBA) produces zero SHG because its crystal packing is centrosymmetric [1][2].

Nonlinear optics Second harmonic generation Crystal engineering

Non‑Centrosymmetric Crystal Packing vs. Centrosymmetric DBA and Halogenated Analogs

DTDO crystallises in the monoclinic non‑centrosymmetric space group C2, a prerequisite for second‑order NLO activity, whereas DBA adopts the centrosymmetric space group P21/c and the 4‑chloro analog (4‑DCDBA) also crystallises centrosymmetrically, precluding SHG [1][2][3].

X‑ray crystallography Space group Nonlinear optical prerequisite

Two‑Photon Absorption Coefficient Compared with 4‑Bromo Analog

In a head‑to‑head study of eight DBA derivatives, DTDO exhibited a nonlinear absorption coefficient β = 7.4 × 10⁻¹¹ m/W, slightly exceeding the 4‑bromo analog (4‑DBDBA, β = 7.0 × 10⁻¹¹ m/W) and demonstrating that the methyl substituent provides a small but measurable advantage in two‑photon absorption [1].

Nonlinear absorption Two‑photon absorption Optical limiting

Latent Fingerprint Development Performance vs. Conjugated Styryl Ketones

In a comparative study of conjugated styryl ketones, DTDO gave the best overall fingerprint development results, yielding ridge detail of sufficient quality for identification from both male and female donors, whereas other tested compounds showed weaker or donor‑dependent performance [1].

Forensic chemistry Latent fingerprint Powder suspension

Organic Solvent Solubility Enhancement Over Unsubstituted DBA

The para‑methyl groups on DTDO enhance its solubility in common organic solvents compared to the unsubstituted DBA, facilitating solution‑based crystal growth and device fabrication . While quantitative solubility data are not directly reported, the improved processability is consistently noted in the literature.

Solubility Formulation Material processing

First‑Order Hyperpolarizability (β) vs. Urea Standard

DFT calculations at the B3LYP/6‑311++G(d,p) level yield a first‑order hyperpolarizability (β₀) for DTDO of 18.64 × 10⁻³⁰ esu, which is approximately 24 times that of the standard reference molecule urea (β₀ = 0.78 × 10⁻³⁰ esu), indicating a high intrinsic molecular NLO response [1].

Hyperpolarizability DFT calculation Molecular NLO

Procurement‑Guiding Application Scenarios for (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one


Second‑Harmonic Generation (SHG) Crystal Growth for Frequency Doubling

DTDO’s non‑centrosymmetric C2 space group and SHG efficiency of 3.9 × KDP make it a direct candidate for 1064 → 532 nm frequency doubling. Unlike DBA (SHG = 0), DTDO can be grown as single crystals by slow evaporation and used in laser systems [1][2].

Optical Limiting and Two‑Photon Absorption Devices

With a measured β of 7.4 × 10⁻¹¹ m/W, DTDO outperforms the 4‑bromo analog and can serve as an optical limiter for sensor protection against intense 532 nm radiation [3].

Latent Fingerprint Development in Forensic Laboratories

DTDO powder suspensions deliver ridge detail of sufficient quality for identification from both male and female donors, outperforming related styryl ketones in donor‑independent reliability [4].

Electro‑Optic Chromophore Design and Computational Screening

The DFT‑computed β₀ = 18.64 × 10⁻³⁰ esu (24 × urea) establishes DTDO as a high‑performance molecular NLO chromophore for incorporation into poled polymer electro‑optic modulators [1].

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